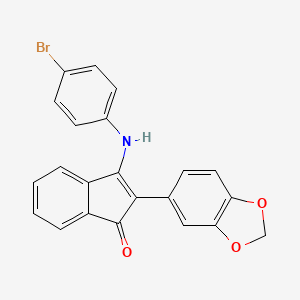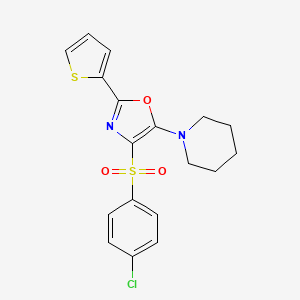
4-((4-Chlorophenyl)sulfonyl)-5-(piperidin-1-yl)-2-(thiophen-2-yl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Chlorophenyl)sulfonyl)-5-(piperidin-1-yl)-2-(thiophen-2-yl)oxazole is a useful research compound. Its molecular formula is C18H17ClN2O3S2 and its molecular weight is 408.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Derivatives for Type II Diabetes Treatment
Research on the synthesis of S-substituted derivatives of 1,2,4-triazol-3-thiol, including the use of 4-chlorobenzene sulfonyl chloride, indicates potent inhibitory effects on the α-glucosidase enzyme, surpassing the benchmark set by acarbose, a commercial α-glucosidase inhibitor. These derivatives show promise as new drug candidates for managing type II diabetes, highlighting the importance of such compounds in medicinal chemistry for diabetes treatment (Aziz ur-Rehman et al., 2018).
Fluorescent Molecular Probes
The development of fluorescent solvatochromic dyes, including derivatives with sulfonyl groups, has been explored for creating highly sensitive molecular probes. These probes can be utilized in studying biological events and processes, showcasing their utility in biological and chemical sensing applications (Z. Diwu et al., 1997).
Antimicrobial and Anticancer Activities
Compounds synthesized from benzene sulfonyl hydrazides and piperidine derivatives have been investigated for their antioxidant capacity, anticholinesterase activity, and potential in treating Alzheimer’s disease. These studies underline the compound's utility in developing treatments for a variety of health conditions, including microbial infections and neurodegenerative diseases (Nurcan Karaman et al., 2016).
Furthermore, the synthesis of 4-arylsulfonyl-1,3-oxazoles has demonstrated significant anticancer activities, particularly against CNS cancer subpanels, offering a new avenue for the development of anticancer therapies (Volodymyr Zyabrev et al., 2022).
Propriétés
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-5-piperidin-1-yl-2-thiophen-2-yl-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S2/c19-13-6-8-14(9-7-13)26(22,23)17-18(21-10-2-1-3-11-21)24-16(20-17)15-5-4-12-25-15/h4-9,12H,1-3,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXRSYDUIXHQNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2377733.png)
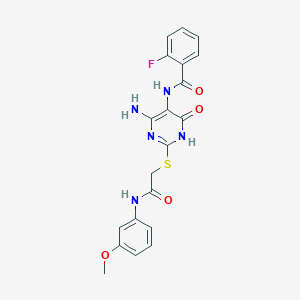


![N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2377740.png)
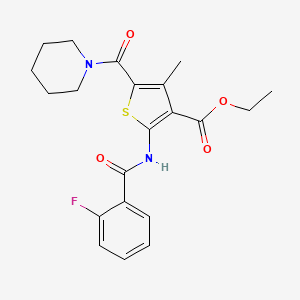
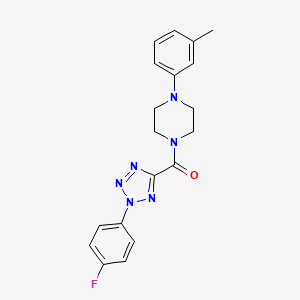
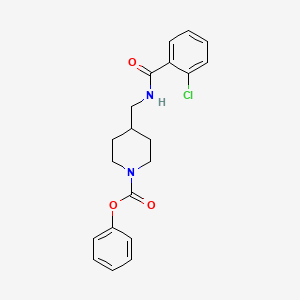
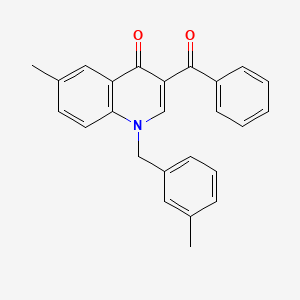
![N-(2-ethylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2377748.png)
![N-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2377750.png)
